molecular formula C23H25ClFN3O2 B14063507 N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide

N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide

Cat. No.: B14063507
M. Wt: 429.9 g/mol
InChI Key: DUFKTZBQJIHIAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of A1B1 involves high-throughput computational methods to explore its chemical space for thermoelectric performance. The synthesis typically involves combining elements A and B under controlled conditions to form the binary compound. The reaction conditions often include high temperatures and specific pressure settings to ensure the formation of the desired crystal structure .

Industrial Production Methods: Industrial production of A1B1 may involve large-scale synthesis using advanced techniques such as chemical vapor deposition or solid-state reactions. These methods ensure the production of high-purity A1B1 with consistent properties suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: A1B1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its properties and enhancing its performance in different applications .

Common Reagents and Conditions: Common reagents used in the reactions involving A1B1 include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or lithium aluminum hydride, and various substituents depending on the desired modification. The reaction conditions typically involve controlled temperatures and pressures to achieve optimal results .

Major Products Formed: The major products formed from the reactions of A1B1 depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxides of A1B1, while reduction reactions could produce reduced forms of the compound with altered properties .

Mechanism of Action

The mechanism of action of A1B1 involves its interaction with various molecular targets and pathways. In biological systems, A1B1 may interact with cell surface receptors and intracellular signaling pathways to exert its effects. For example, it can modulate integrin-mediated cell adhesion and signaling, which plays a crucial role in various physiological and pathological processes . The molecular targets of A1B1 include integrins and other cell surface receptors that mediate its effects on cell behavior and function .

Properties

Molecular Formula

C23H25ClFN3O2

Molecular Weight

429.9 g/mol

IUPAC Name

N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide

InChI

InChI=1S/C23H25ClFN3O2/c1-16-14-27(15-18-3-8-21(25)9-4-18)11-12-28(16)23(30)10-6-19-5-7-20(24)13-22(19)26-17(2)29/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,26,29)

InChI Key

DUFKTZBQJIHIAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)C=CC2=C(C=C(C=C2)Cl)NC(=O)C)CC3=CC=C(C=C3)F

Origin of Product

United States

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